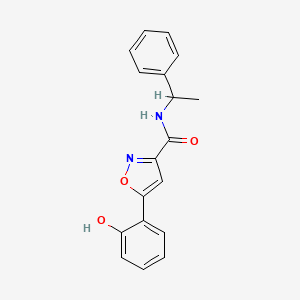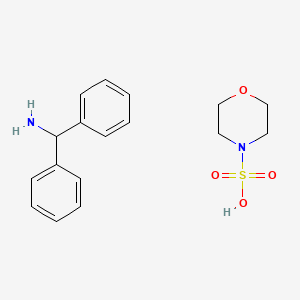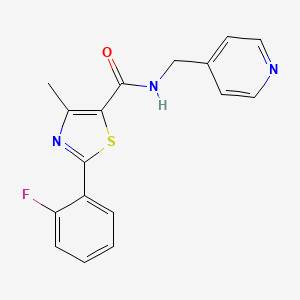![molecular formula C23H23N3O B6133742 3-[({1-[5-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]ethyl}amino)methyl]phenol](/img/structure/B6133742.png)
3-[({1-[5-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]ethyl}amino)methyl]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[({1-[5-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]ethyl}amino)methyl]phenol is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is commonly referred to as MEPA and is known for its unique molecular structure, which makes it an ideal candidate for several research studies.
作用机制
The mechanism of action of MEPA is not fully understood, but studies have shown that it interacts with several biological targets such as enzymes, receptors, and ion channels. MEPA has been shown to inhibit the activity of several enzymes such as tyrosinase, acetylcholinesterase, and α-glucosidase. It has also been shown to bind to several receptors such as the dopamine D2 receptor and the histamine H1 receptor.
Biochemical and Physiological Effects:
MEPA has been shown to have several biochemical and physiological effects. It has been shown to have antioxidant, anti-inflammatory, and antitumor properties. MEPA has also been shown to regulate glucose metabolism, improve insulin sensitivity, and reduce blood glucose levels. In addition, MEPA has been shown to improve cognitive function and memory.
实验室实验的优点和局限性
One of the main advantages of using MEPA in lab experiments is its unique molecular structure, which makes it an ideal candidate for several research studies. MEPA is also readily available and relatively easy to synthesize. However, one of the main limitations of using MEPA in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions.
未来方向
There are several future directions for research on MEPA. One of the main areas of research is in the development of MEPA-based materials with unique properties. MEPA can also be used as a building block for the synthesis of novel drugs with improved pharmacological properties. In addition, further studies on the mechanism of action of MEPA could lead to the development of new drugs for the treatment of several diseases.
合成方法
The synthesis of 3-[({1-[5-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]ethyl}amino)methyl]phenol is a complex process that involves several steps. The most common method for synthesizing MEPA is through the reaction of 5-methyl-1-(1-naphthyl)-1H-pyrazole-4-carbaldehyde with 3-aminophenol in the presence of a suitable catalyst. The resulting product is then purified using various techniques such as column chromatography, recrystallization, and HPLC.
科学研究应用
MEPA has been extensively studied for its potential applications in various fields such as medicine, material science, and catalysis. In medicine, MEPA has shown promising results in the treatment of several diseases such as cancer, diabetes, and Alzheimer's. In material science, MEPA has been used as a building block for the synthesis of novel materials with unique properties. In catalysis, MEPA has been used as a catalyst for several organic reactions.
属性
IUPAC Name |
3-[[1-(5-methyl-1-naphthalen-1-ylpyrazol-4-yl)ethylamino]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O/c1-16(24-14-18-7-5-10-20(27)13-18)22-15-25-26(17(22)2)23-12-6-9-19-8-3-4-11-21(19)23/h3-13,15-16,24,27H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEPZZGYRLLWCHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC3=CC=CC=C32)C(C)NCC4=CC(=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[({1-[5-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]ethyl}amino)methyl]phenol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(2H-1,2,3-benzotriazol-2-yl)phenyl]-4-fluoro-N-isopropylbenzamide](/img/structure/B6133664.png)

![2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B6133674.png)
![4-{[2-[(2-bromobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]amino}benzoic acid](/img/structure/B6133681.png)
![8-methoxy-4,4,6-trimethyl-1-(5-oxo-2-thioxo-4-imidazolidinylidene)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B6133683.png)

![(1S*,4S*)-2-[(5-{[4-(1H-1,2,4-triazol-1-yl)phenoxy]methyl}-3-isoxazolyl)carbonyl]-2-azabicyclo[2.2.1]heptane](/img/structure/B6133690.png)
![1-methyl-N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B6133696.png)
![4-(5-bromo-2-fluorophenyl)-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6133704.png)
![2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]-N-[(1-phenylcyclopentyl)methyl]acetamide](/img/structure/B6133706.png)
![4-(2-naphthylmethyl)-3-[2-(1,2-oxazinan-2-yl)-2-oxoethyl]-2-piperazinone](/img/structure/B6133712.png)
![1-(4-{4-[2-methyl-3-(1H-pyrazol-1-yl)propanoyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B6133726.png)

